

Protocols for the Synthesis and Purification of Recombinant LH2

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Compound of Interest		
Compound Name:	Lysyl hydroxylase 2-IN-1	
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Application Note: The term "LH2" can refer to two distinct proteins in scientific literature: the Light-Harvesting Complex II (LHCII), a key component of the photosynthetic machinery in plants and algae, and Lysyl Hydroxylase 2 (PLOD2), a human enzyme critical for collagen biosynthesis. This document provides detailed protocols for the synthesis and purification of both recombinant proteins, tailored for researchers, scientists, and drug development professionals.

Part 1: Recombinant Light-Harvesting Complex II (LHCII) from E. coli

The synthesis of functional recombinant LHCII is a unique process known as in vitro reconstitution. It involves the separate preparation of the apoprotein and the necessary pigments, followed by their assembly into a functional complex.[1][2]

Experimental Workflow: Recombinant LHCII Synthesis and Purification





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Caption: Workflow for recombinant LHCII production.

Protocol 1: Apoprotein (Lhcb1) Expression and Inclusion Body Isolation

This protocol describes the high-level expression of the LHCII apoprotein, Lhcb1, in E. coli and the subsequent isolation of inclusion bodies.

- 1. Gene Synthesis and Cloning:
- Synthesize the coding sequence for the desired Lhcb isoform (e.g., Arabidopsis thaliana Lhcb1.3).
- Incorporate a C-terminal hexa- or deca-histidine tag to facilitate purification.[3]
- Clone the synthesized gene into an expression vector such as pET-20b.
- 2. Expression in E. coli:
- Transform the expression vector into an E. coli strain suitable for protein expression, like BL21(DE3).
- Inoculate a starter culture and grow overnight.
- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.



- Continue to culture for 4-8 hours at 37°C.[3]
- 3. Inclusion Body Isolation:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
- · Lyse the cells using sonication or a microfluidizer.
- Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane fragments and other contaminants.

Protocol 2: In Vitro Reconstitution and Purification of LHCII

This protocol details the refolding of the apoprotein with pigments and the purification of the reconstituted complex.[1]

- 1. Pigment Extraction:
- Extract total lipids and pigments from a source like spinach leaves using 80% acetone.
- Separate chlorophylls and carotenoids from lipids using chromatography.
- 2. Apoprotein Solubilization:
- Solubilize the washed inclusion bodies in a buffer containing a strong anionic detergent, such as 2% (w/v) Lithium Dodecyl Sulfate (LDS), 100 mM Tris-HCl (pH 9.0), and 12.5% (w/v) sucrose.
- Heat the mixture at 95°C for 5 minutes to fully denature the protein.[1]
- 3. Reconstitution:
- Cool the denatured apoprotein solution to room temperature.
- Add the purified pigments (chlorophylls and carotenoids) dissolved in ethanol to the apoprotein solution while stirring. The addition of pigments initiates the refolding process.[1]
- Incubate on ice for at least 20 minutes.
- 4. Purification:
- Affinity Chromatography (for His-tagged protein):



- Load the reconstitution mixture onto a Ni-NTA affinity column. This step binds the properly folded, His-tagged LHCII and separates it from a large portion of unbound pigments.[2]
- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound components.
- Elute the reconstituted LHCII with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
- · Sucrose Density Gradient Centrifugation:
- Load the eluate from the affinity column onto a continuous or step sucrose density gradient (e.g., 0.1 to 1.0 M).
- Centrifuge at high speed. The correctly folded and assembled LHCII will form a distinct green band that is separated from free pigments and aggregated protein.[4]
- Carefully collect the green band containing the purified recombinant LHCII.

Parameter	Apoprotein Expression	Reconstitution & Purification	Reference
Expression System	E. coli BL21(DE3)	-	[3]
Vector	pET-based	-	[3]
Inducer	1 mM IPTG	-	[3]
Purification Tag	C-terminal His-tag	-	[2][3]
Primary Purification	Inclusion Body Washing	Ni-NTA Affinity Chromatography	[1][2]
Secondary Purification	-	Sucrose Density Gradient Centrifugation	[4]

Part 2: Recombinant Human Lysyl Hydroxylase 2 (PLOD2/LH2)

The synthesis of recombinant human LH2 (PLOD2) is typically performed in eukaryotic expression systems to ensure proper post-translational modifications, such as glycosylation, which can be important for its activity.[1] However, expression in E. coli is also possible, often requiring a refolding step.



Wheat Germ (in

vitro)

Expression Systems and Purification Strategies					
Expression System	Typical Location	Key Features	Purification Strategy	Reference	
HEK293 or CHO Cells	Secreted into media	Glycosylated, Biologically Active	Affinity Chromatography (e.g., His-tag) from conditioned media	[1][5]	
E. coli	Inclusion Bodies	Unglycosylated, Requires refolding	Denaturation, Refolding, followed by Affinity/Ion- Exchange Chromatography	[6]	
Wheat Corm (in		Tog froe or	Affinity		

Experimental Workflow: Recombinant PLOD2 from Mammalian Cells

Tag-free or

tagged

Chromatography

(if tagged)

[7]

Cell-free system



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Caption: Workflow for recombinant PLOD2 production in mammalian cells.



Protocol 3: Expression and Purification of His-tagged PLOD2 from HEK293 Cells

This protocol describes a scalable method for producing and purifying active, glycosylated human PLOD2.[1]

1. Vector Construction:

- Clone the full-length human PLOD2 cDNA into a mammalian expression vector.
- Incorporate a secretion signal at the N-terminus to ensure the protein is secreted into the culture medium.
- Add a C-terminal polyhistidine (e.g., 8xHis) tag for purification.[1]

2. Expression in HEK293 Cells:

- Transfect HEK293 cells (or a similar line like CHO) with the expression vector using a suitable transfection reagent.
- Culture the cells in serum-free medium to simplify downstream purification.
- Allow the cells to grow and secrete the recombinant PLOD2 into the medium for several days.

3. Purification:

- Harvest and Clarification: Collect the conditioned medium from the cell culture. Remove cells and debris by centrifugation followed by filtration through a 0.22 µm filter.
- Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., PBS, pH 7.4).
- Load the clarified conditioned medium onto the column.
- Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.
- Elute the bound PLOD2 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange:
- Remove the imidazole and exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- Quality Control:
- Assess purity by SDS-PAGE. The observed molecular weight may be higher than the calculated weight due to glycosylation (e.g., 100-110 kDa vs. a calculated ~83 kDa).[5]



- Determine protein concentration using a standard assay (e.g., BCA).
- If required, confirm enzymatic activity using an appropriate assay.[1]

Parameter	Value/Description	Reference
Expression System	HEK293 or CHO cells	[1][5]
Protein Location	Secreted into culture medium	[1]
Purification Tag	C-terminal Polyhistidine-tag	[5]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC)	[5]
Observed MW (SDS-PAGE)	100-110 kDa (due to glycosylation)	[5]
Purity (SDS-PAGE)	≥ 95%	[5]
Storage Buffer	PBS, pH 7.4	[5]
Storage Temperature	-70°C	[5]

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